

Spectroscopic and Synthetic Guide to Tetrahydropyranyldiethyleneglycol

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Compound of Interest

Compound Name: *Tetrahydropyranyldiethyleneglycol*

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This guide provides a comprehensive overview of the spectroscopic data (NMR and IR) and a detailed experimental protocol for the synthesis of **Tetrahydropyranyldiethyleneglycol**, also known as 2-(2-(tetrahydro-2H-pyran-2-yloxy)ethoxy)ethan-1-ol. This information is critical for researchers and scientists involved in the synthesis and characterization of modified polyethylene glycol (PEG) derivatives for applications in drug delivery, material science, and other areas of chemical research.

Spectroscopic Data

Due to the limited availability of directly published spectra for **Tetrahydropyranyldiethyleneglycol**, this section presents a detailed prediction of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) data. These predictions are based on the analysis of its constituent chemical moieties: the diethylene glycol backbone and the tetrahydropyranyl (THP) protecting group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of **Tetrahydropyranyldiethyleneglycol** are predicted based on the known spectral data of diethylene glycol and other THP-protected alcohols. The presence of the chiral center at the anomeric carbon of the THP group will lead to diastereotopic protons in the

adjacent methylene groups, potentially resulting in more complex splitting patterns than presented in this simplified prediction.

Table 1: Predicted ^1H NMR Spectroscopic Data for **Tetrahydropyranyldiethyleneglycol** in CDCl_3

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.65	t	1H	O-CH-O (THP)
~3.85 - 3.55	m	10H	-CH ₂ -O- (diethylene glycol and THP C6)
~2.50	br s	1H	-OH
~1.85 - 1.45	m	6H	-CH ₂ - (THP C2, C3, C4)

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **Tetrahydropyranyldiethyleneglycol** in CDCl_3

Chemical Shift (δ) ppm	Assignment
~99.0	O-CH-O (THP C1)
~72.5	-CH ₂ -OH (diethylene glycol)
~70.5	-O-CH ₂ -CH ₂ -O- (diethylene glycol)
~67.0	-O-CH ₂ -CH ₂ -O-THP (diethylene glycol)
~62.5	-O-CH ₂ - (THP C6)
~61.5	-CH ₂ -OH (diethylene glycol)
~30.5	-CH ₂ - (THP C3)
~25.5	-CH ₂ - (THP C5)
~19.5	-CH ₂ - (THP C4)

Infrared (IR) Spectroscopy

The IR spectrum of **Tetrahydropyranyldiethyleneglycol** is expected to show characteristic absorption bands for the hydroxyl, ether, and alkane functional groups.

Table 3: Predicted IR Absorption Bands for **Tetrahydropyranyldiethyleneglycol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Strong, Broad	O-H stretch (alcohol)
~2940, ~2870	Strong	C-H stretch (alkane)
~1120, ~1080, ~1040	Strong	C-O stretch (ether and alcohol)

Experimental Protocol: Synthesis of Tetrahydropyranyldiethyleneglycol

The following protocol describes the acid-catalyzed protection of one of the hydroxyl groups of diethylene glycol using 3,4-dihydro-2H-pyran (DHP). This method is adapted from standard procedures for the tetrahydropyranylation of alcohols.[\[1\]](#)[\[2\]](#)

Materials:

- Diethylene glycol
- 3,4-Dihydro-2H-pyran (DHP)
- Pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (p-TsOH)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

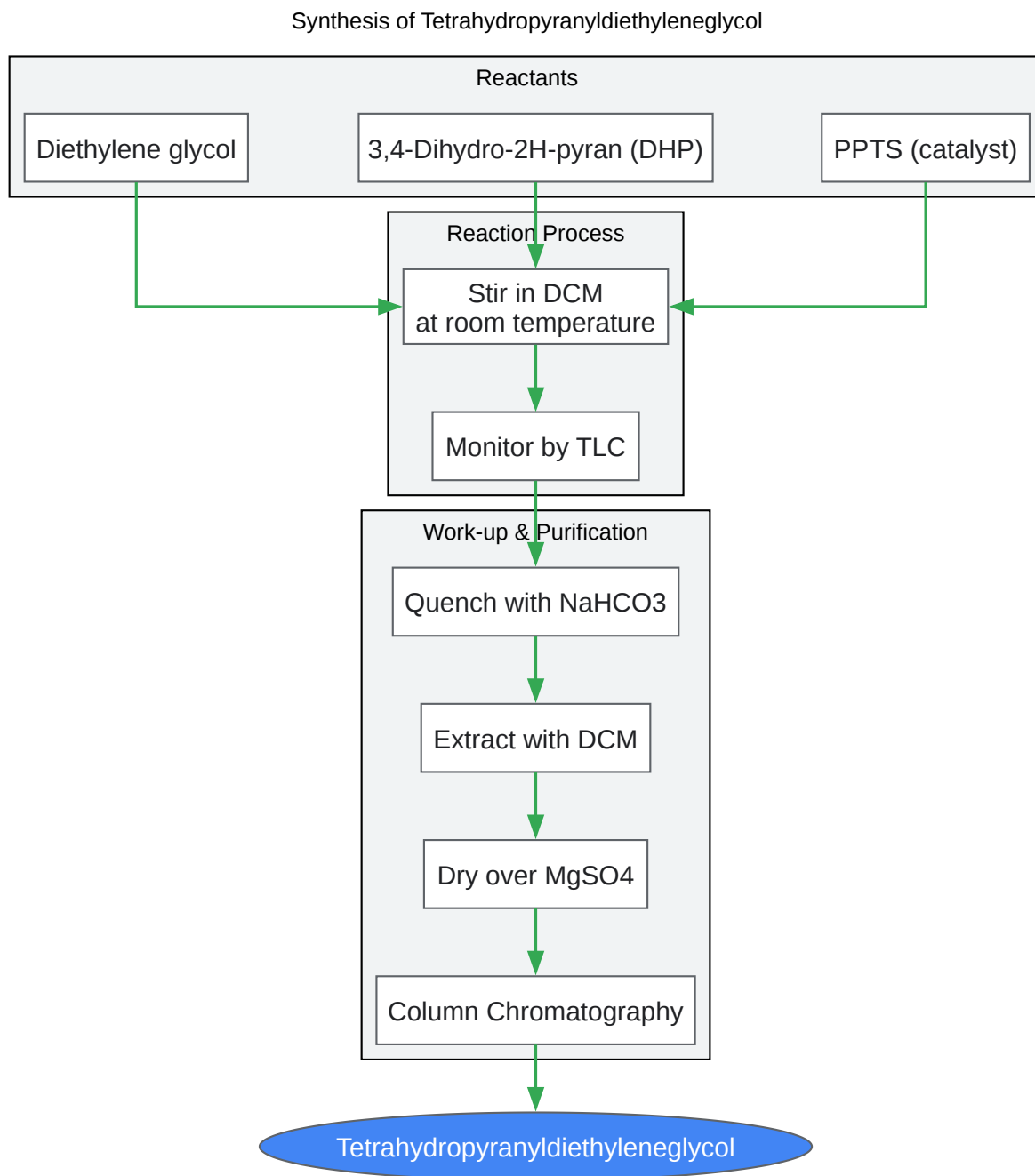
- Ethyl acetate
- Hexanes
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add diethylene glycol (1 equivalent). Dissolve the diethylene glycol in anhydrous dichloromethane (DCM).
- **Addition of DHP:** Add 3,4-dihydro-2H-pyran (DHP) (1.1 to 1.5 equivalents) to the solution.
- **Initiation of Reaction:** Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 to 0.1 equivalents).
- **Reaction Monitoring:** Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up:** Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO_3) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
- **Purification:** Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO_4). Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- **Chromatography:** Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to isolate the mono-protected **Tetrahydropyranyldiethyleneglycol**.

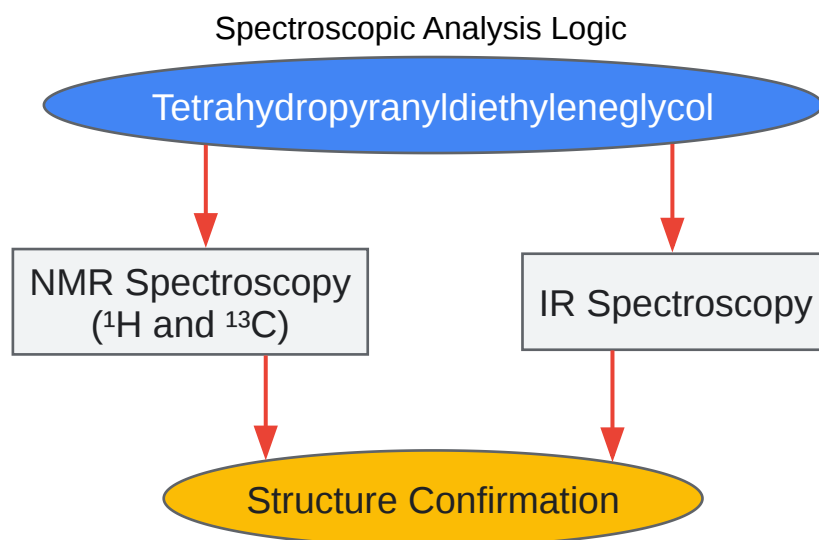
Visualizations

The following diagrams illustrate the key workflows and relationships in the synthesis and analysis of **Tetrahydropyranyldiethyleneglycol**.



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Caption: Workflow for the synthesis of **Tetrahydropyranyldiethyleneglycol**.



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Caption: Logic diagram for the spectroscopic confirmation of the product.

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References

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